4,5-Diaminofluorescein diacetate
Overview
Description
Cell-permeable fluorescent nitric oxide (NO) indicator. Deacetylated by intracellular esterases to DAF-2. DAF-2 reacts with NO to yield the highly fluorescent triazolofluorescein (DAF-2T).
DAF-2 diacetate is a sensitive fluorescent indicator for the detection and bioimaging of nitric oxide (NO). It is a cell-permeable derivative of DAF-2. Upon entry into the cell, DAF-2 diacetate is transformed into the less cell-permeable DAF-2 by cellular esterases thus preventing loss of signal due to diffusion of the molecule from the cell. In the presence of oxygen, DAF-2 reacts with NO to yield the highly fluorescent triazolofluorescein (DAF-2T). Fluorescence is monitored using excitation and emission wavelengths of 485 and 538 nm, respectively. At neutral pH the detection limit for NO is 2-5 nM. DAF-2 diacetate can be utilized in cells which produce small amounts of NO, such as endothelial cells, as well as in cells which generate large amount of NO, such as macrophages.
Mechanism of Action
Target of Action
The primary target of 4,5-Diaminofluorescein diacetate (DAF-2 DA) is nitric oxide (NO) . Nitric oxide is a crucial biological regulator and is a fundamental component in the fields of neuroscience, physiology, and immunology .
Mode of Action
DAF-2 DA is a cell-permeable compound that, once inside the cell, is deacetylated by intracellular esterases to form DAF-2 . DAF-2 itself has weak fluorescence. In the presence of oxygen, daf-2 reacts with no to form a highly fluorescent compound known as triazolofluorescein (daf-2t) . The fluorescence intensity of this compound can be detected using various instruments such as fluorescence microscopes, laser confocal microscopes, flow cytometers, and enzyme labels .
Biochemical Pathways
The biochemical pathway involved in the action of DAF-2 DA is the nitric oxide signaling pathway. Nitric oxide is a key player in this pathway and is involved in various physiological processes. The fluorescence signal generated by the reaction of DAF-2 with NO provides a measure of the nitric oxide levels in the cell .
Pharmacokinetics
The pharmacokinetics of DAF-2 DA involve its absorption into the cell, its transformation by intracellular esterases, and its reaction with nitric oxide. DAF-2 DA is cell-permeable, allowing it to easily enter cells . Once inside, it is deacetylated by intracellular esterases to form DAF-2 . This compound then reacts with NO in the presence of oxygen to form the highly fluorescent DAF-2T .
Result of Action
The result of the action of DAF-2 DA is the generation of a strong fluorescence signal that corresponds to the level of nitric oxide in the cell . This allows for the detection and quantification of nitric oxide, providing valuable information about physiological and pathological processes .
Action Environment
The action of DAF-2 DA can be influenced by various environmental factors. For instance, the presence of bovine serum albumin (BSA) and phenol red has been reported to interfere with the fluorescence detection of the probe . Additionally, the probe is sensitive to pH and temperature conditions during the incubation process . Therefore, careful control of the experimental conditions is necessary to ensure accurate results.
Biochemical Analysis
Biochemical Properties
4,5-Diaminofluorescein diacetate interacts with nitric oxide (NO) in cells. It is deacetylated by intracellular esterases to form 4,5-Diaminofluorescein, which then reacts with NO to yield the highly fluorescent triazolofluorescein . This reaction is the basis for its use as a fluorescent probe for NO detection .
Cellular Effects
This compound has been used to study the synthesis of NO in various types of cells, including bovine aortic endothelial cells . It has also been used to identify individual nitric oxide–producing neurons in brain slices .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion by intracellular esterases to 4,5-Diaminofluorescein, which is then available to react with NO to form a highly fluorescent triazolofluorescein . This reaction does not occur until the compound is inside the cell, indicating that it passively diffuses across cellular membranes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade over time .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models. It has been used to assess changes in NO fluorescence in isolated rabbit hearts .
Metabolic Pathways
It is known that the compound is deacetylated by intracellular esterases to form 4,5-Diaminofluorescein, which can then react with NO .
Transport and Distribution
This compound is cell permeant and passively diffuses across cellular membranes . Once inside the cell, it is converted to a cell-impermeant form .
Subcellular Localization
Given that it passively diffuses across cellular membranes , it is likely that it can be found throughout the cell.
Properties
IUPAC Name |
(6'-acetyloxy-5,6-diamino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O7/c1-11(27)30-13-3-5-16-21(7-13)32-22-8-14(31-12(2)28)4-6-17(22)24(16)18-10-20(26)19(25)9-15(18)23(29)33-24/h3-10H,25-26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSUYDXEEKDBQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC(=C(C=C5C(=O)O3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424951 | |
Record name | 4,5-Diaminofluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205391-02-2 | |
Record name | 4,5-Diaminofluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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